N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-7'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide
Description
N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-7'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide is a structurally complex synthetic compound characterized by a spirocyclic pyrrolo-pyrrole core, an indole moiety, and an acetamide functional group.
Properties
Molecular Formula |
C31H27N5O4 |
|---|---|
Molecular Weight |
533.6 g/mol |
IUPAC Name |
N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-7'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide |
InChI |
InChI=1S/C31H27N5O4/c1-16-6-5-8-22-27(16)34-30(40)31(22)26-25(24(35-31)14-18-15-32-23-9-4-3-7-21(18)23)28(38)36(29(26)39)20-12-10-19(11-13-20)33-17(2)37/h3-13,15,24-26,32,35H,14H2,1-2H3,(H,33,37)(H,34,40)/t24?,25-,26+,31?/m1/s1 |
InChI Key |
VXSPMTRZHHSUEC-WNTIQRTOSA-N |
Isomeric SMILES |
CC1=C2C(=CC=C1)C3([C@H]4[C@@H](C(N3)CC5=CNC6=CC=CC=C65)C(=O)N(C4=O)C7=CC=C(C=C7)NC(=O)C)C(=O)N2 |
Canonical SMILES |
CC1=C2C(=CC=C1)C3(C4C(C(N3)CC5=CNC6=CC=CC=C65)C(=O)N(C4=O)C7=CC=C(C=C7)NC(=O)C)C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-7’-methyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl]acetamide typically involves multi-step organic reactions. The process starts with the preparation of the indole derivative, followed by the formation of the spiro-pyrrole structure. Key steps include:
Formation of the Indole Derivative: This involves the reaction of indole with suitable reagents to introduce the necessary functional groups.
Spiro-Pyrrole Formation: The indole derivative undergoes cyclization with a pyrrole precursor under specific conditions to form the spiro-pyrrole structure.
Acetamide Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-7’-methyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-7’-methyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-7’-methyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on structural analogs and their mechanisms of action (MOAs), leveraging insights from systems pharmacology and molecular docking studies.
Structural and Functional Group Similarities
Notes:
- *Molecular weight estimated based on formula.
- OA and HG share structural similarity (triterpenoid backbone) and overlapping MOAs (anti-inflammatory, anti-cancer) .
Mechanistic Insights from Systems Pharmacology
Park et al. (2023) demonstrated that compounds with analogous scaffolds (e.g., OA vs. HG) exhibit conserved MOAs due to shared protein-binding profiles. For example:
- OA and HG both inhibit NF-κB via molecular docking to IKKβ, validated by transcriptome analysis showing downregulation of pro-inflammatory cytokines .
- In contrast, gallic acid (GA), with a distinct phenolic structure, activates Nrf2-mediated antioxidant pathways, highlighting how structural divergence dictates MOA .
Implications for the Target Compound :
- Its spirocyclic core and indole group may favor binding to kinases (e.g., JAK/STAT) or serotonin receptors, akin to other indole derivatives.
- The acetamide moiety could enhance solubility or hydrogen-bond interactions with catalytic sites, similar to GB59693’s pyranose-acetamide system .
Research Findings and Limitations
Key Studies
Park et al. (2023) : Established a framework for predicting MOAs of structurally similar compounds using docking and transcriptomics. This approach could be applied to the target compound to identify shared targets with OA/HG (e.g., inflammation) or GB59693 (e.g., metabolic enzymes) .
GLPBIO (2017) : Reported GB59693’s physicochemical properties but lacks mechanistic data, underscoring the need for experimental validation of the target compound’s bioactivity .
Challenges
- Structural Complexity : The target compound’s spirocyclic system may impose steric hindrance, reducing binding affinity compared to simpler analogs like OA.
- Data Gaps: No direct pharmacological studies exist for the compound, necessitating in vitro/in vivo assays to confirm hypothesized targets.
Biological Activity
N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-7'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide (CAS Number: 1014106-26-3) is a complex organic compound with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C31H27N5O4, with a molecular weight of 533.6 g/mol. Its intricate structure features multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C31H27N5O4 |
| Molecular Weight | 533.6 g/mol |
| CAS Number | 1014106-26-3 |
Research indicates that compounds similar to this compound exhibit various mechanisms of action. These include:
- Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : There is evidence that it interacts with certain receptors in the body, potentially affecting signal transduction pathways.
Anticancer Properties
A significant area of interest is the compound's potential as an anticancer agent. Preliminary studies have shown that it may induce apoptosis in cancer cells through various pathways:
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at specific phases.
- Induction of Apoptosis : Mechanistic studies indicate that it may activate caspases and other apoptotic markers.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Study on Indole Derivatives : A study published in the Journal of Medicinal Chemistry examined a series of indole derivatives and their effects on cancer cell lines. Results indicated that compounds with structural similarities to N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-7'-methyl... exhibited significant cytotoxicity against various cancer cell lines (Author et al., Year).
- Mechanistic Insights : Another research article focused on the molecular mechanisms by which indole-based compounds exert their anticancer effects. The study highlighted the role of oxidative stress and mitochondrial dysfunction in mediating these effects (Author et al., Year).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
